molecular formula C27H21N3O3S B2504568 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922830-16-8

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2504568
CAS No.: 922830-16-8
M. Wt: 467.54
InChI Key: JSBIIYQQQHHTRY-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S and its molecular weight is 467.54. The purity is usually 95%.
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Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This enzyme inhibition is competitive with ATP and shows promising efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Anticancer Activity

Compounds structurally related to this compound have shown promising anticancer activity. For example, a Co(II) complex of related compounds demonstrated significant in vitro cytotoxicity in human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Properties

Several derivatives of this compound have been synthesized and screened for their antimicrobial activity. These compounds have shown variable and modest activity against various strains of bacteria and fungi (Patel et al., 2011).

Antifungal Agents

Some derivatives of this compound have been prepared and characterized for their potential as antifungal agents. These compounds were screened for antifungal activity, showing efficacy against certain fungal species (Narayana et al., 2004).

Topoisomerase Inhibition

A series of novel compounds, including derivatives of this compound, were synthesized and evaluated for their biological activities. These compounds acted as nonintercalative topo I and II dual catalytic inhibitors, inducing apoptosis in addition to G1 arrest in human breast cancer cells, with less DNA toxicity compared to other compounds (Kwon et al., 2015).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

It’s worth noting that benzothiazole derivatives have shown inhibitory activity against cox-1 . The inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound may affect the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammatory responses.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S/c1-32-21-13-14-25-23(16-21)29-27(34-25)30(18-19-8-7-15-28-17-19)26(31)22-11-5-6-12-24(22)33-20-9-3-2-4-10-20/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBIIYQQQHHTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.